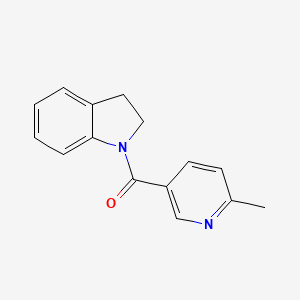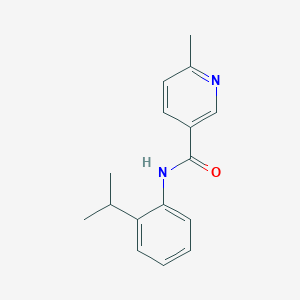![molecular formula C16H19N3O2 B7457940 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one, also known as MPO, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the phthalazinone family of compounds and has shown promising results in various scientific research studies.
Mecanismo De Acción
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases, which play a key role in cell signaling pathways. This compound has also been shown to inhibit the activity of certain viral enzymes, making it a promising candidate for the development of antiviral drugs.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to possess antiviral properties, making it a potential candidate for the development of antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one in lab experiments is its potent biological activity. It has been shown to possess a wide range of biological activities, making it a versatile compound for use in various scientific research studies. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one. One potential direction is the development of this compound-based fluorescent probes for use in biological imaging studies. Another potential direction is the development of this compound-based antiviral drugs for the treatment of viral infections. Additionally, the study of this compound's mechanism of action may lead to the development of novel therapeutic strategies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one involves the reaction of 3-methylpiperidine-1-carboxylic acid with phthalic anhydride in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has been widely studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. This compound has also been studied for its potential use as a fluorescent probe in biological imaging studies.
Propiedades
IUPAC Name |
2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-5-4-8-18(10-12)15(20)11-19-16(21)14-7-3-2-6-13(14)9-17-19/h2-3,6-7,9,12H,4-5,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZRVEGEAZEYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)


![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)


![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)

![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)
